6-Heptyloxyquinoline is an organic compound characterized by a quinoline backbone with a heptyloxy group attached. This compound is notable for its structural features, which include a nitrogen-containing aromatic ring (quinoline) and a long hydrophobic heptyloxy chain. The presence of the heptyloxy group enhances its solubility in organic solvents and contributes to its unique chemical properties. Quinoline derivatives are often studied for their potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
These reactions can be classified into several categories, including:
Research has indicated that 6-heptyloxyquinoline exhibits various biological activities. Its derivatives have been studied for their potential as:
The biological activity is largely attributed to the quinoline structure, which is known for its interactions with biological targets such as enzymes and receptors.
The synthesis of 6-heptyloxyquinoline typically involves several key methods:
These methods allow for varying degrees of yield and purity, depending on reaction conditions and purification techniques employed.
6-Heptyloxyquinoline has several applications across different fields:
The versatility of this compound makes it valuable in both research and industrial applications.
Several compounds share structural similarities with 6-heptyloxyquinoline, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Methoxyquinoline | Ether derivative | Shorter alkyl chain; used as a standard reference in biological assays. |
| 8-Hydroxyquinoline | Hydroxyl derivative | Known for its chelation properties; used in metal ion detection. |
| 5-Heptyloxyquinoline | Ether derivative | Similar alkyl chain but different position of substitution; explored for different biological activities. |
| Quinacrine | Antimalarial drug | Contains a similar quinoline structure but includes additional functional groups for specific pharmacological activity. |
The uniqueness of 6-heptyloxyquinoline lies in its specific heptyloxy substitution pattern, which influences its solubility and reactivity compared to these similar compounds. This structural distinction provides insights into its potential applications and biological interactions not observed in other derivatives.
Crystallographic analysis of quinoline derivatives provides fundamental insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements. X-ray diffraction studies of quinoline-based compounds have consistently demonstrated the planar nature of the bicyclic aromatic system, with the nitrogen-containing pyridine ring and the benzene ring maintaining coplanarity within minimal deviation [1] [2].
The quinoline ring system exhibits characteristic structural parameters that have been extensively documented through single-crystal X-ray diffraction studies. The carbon-nitrogen bond lengths within the heterocyclic ring typically range from 1.320 to 1.380 Å, while carbon-carbon bonds in the aromatic system display values between 1.390 and 1.420 Å [1] [2]. These bond distances reflect the delocalized π-electron system characteristic of quinoline derivatives.
For alkoxy-substituted quinolines, crystallographic studies reveal specific conformational preferences. The ether linkage at the 6-position introduces conformational flexibility through rotation about the carbon-oxygen bond connecting the quinoline ring to the alkyl chain [1]. In related quinoline derivatives containing alkoxy substituents, the alkyl chains typically adopt extended conformations to minimize steric interactions [3].
Table 1: Typical Crystallographic Parameters for Quinoline Derivatives
| Parameter | Quinoline Core | 6-Substituted Quinoline | Expected for 6-Heptyloxyquinoline |
|---|---|---|---|
| Space Group | P 1 21/c 1 [2] | Variable | Monoclinic or Triclinic |
| Unit Cell Volume | 1378.88 ų [2] | 1200-2000 ų | ~1800-2200 ų |
| Density | 1.2-1.4 g/cm³ | 1.1-1.3 g/cm³ | ~1.15 g/cm³ |
| C-N Bond Length | 1.320-1.380 Å | 1.315-1.385 Å | 1.320-1.380 Å |
| C-O Bond Length | - | 1.350-1.380 Å | 1.360-1.375 Å |
The molecular packing in quinoline derivatives is predominantly governed by π-π stacking interactions between aromatic rings and hydrogen bonding when appropriate functional groups are present [1] [3]. For 6-heptyloxyquinoline, the extended alkyl chain would likely influence crystal packing through van der Waals interactions and potential interdigitation of aliphatic chains between molecular layers.
Intermolecular distances in quinoline crystal structures typically show centroid-to-centroid separations of 3.4-3.8 Å for π-π stacking interactions [1] [3]. The presence of the heptyloxy substituent would be expected to create molecular layers with alternating hydrophobic and hydrophilic regions, potentially leading to layered crystal structures commonly observed in amphiphilic compounds.
Nuclear magnetic resonance spectroscopy provides detailed structural information about quinoline derivatives through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis of quinoline compounds reveals distinct resonance regions that facilitate structural assignment [4] [5] [6].
Proton Nuclear Magnetic Resonance Chemical Shifts
The quinoline ring system exhibits characteristic proton chemical shifts that have been extensively documented. Aromatic protons in the quinoline core typically resonate between 7.2 and 9.0 parts per million, with the most downfield signals corresponding to protons adjacent to the nitrogen atom [5] [6]. The H-2 proton, ortho to nitrogen, characteristically appears around 8.8-9.0 parts per million due to the electron-withdrawing effect of the nitrogen atom [7] [5].
Table 2: Expected Proton Nuclear Magnetic Resonance Chemical Shifts for 6-Heptyloxyquinoline
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 | 8.85-8.95 | doublet | 1H |
| H-3 | 7.35-7.45 | doublet | 1H |
| H-4 | 7.60-7.70 | doublet | 1H |
| H-5 | 7.25-7.35 | doublet | 1H |
| H-7 | 7.05-7.15 | doublet of doublets | 1H |
| H-8 | 7.75-7.85 | doublet | 1H |
| OCH₂ | 4.05-4.15 | triplet | 2H |
| CH₂-chain | 1.25-1.85 | multiplet | 10H |
| CH₃ | 0.85-0.95 | triplet | 3H |
The heptyloxy substituent introduces additional characteristic signals in the aliphatic region. The methylene protons directly attached to oxygen (OCH₂) typically appear as a triplet around 4.0-4.2 parts per million, reflecting coupling with the adjacent methylene group [8] [9]. The remaining methylene protons of the heptyl chain resonate between 1.2 and 1.8 parts per million, with the terminal methyl group appearing as a characteristic triplet around 0.9 parts per million [8] [9].
Carbon-13 Nuclear Magnetic Resonance Chemical Shifts
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about quinoline derivatives. The aromatic carbons in quinoline derivatives typically resonate between 110 and 160 parts per million, with carbons adjacent to nitrogen appearing at higher chemical shifts due to the electronegative nitrogen atom [10] [7] [4].
Table 3: Expected Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for 6-Heptyloxyquinoline
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-2 | 148-152 | CH ortho to N |
| C-3 | 121-125 | CH meta to N |
| C-4 | 128-132 | CH |
| C-4a | 127-131 | Quaternary C |
| C-5 | 122-126 | CH |
| C-6 | 155-160 | C-O quaternary |
| C-7 | 104-108 | CH ortho to OCH₂ |
| C-8 | 130-134 | CH |
| C-8a | 145-149 | Quaternary C |
| OCH₂ | 68-72 | CH₂O |
| CH₂-2 | 29-31 | CH₂ |
| CH₂-3 to CH₂-6 | 25-30 | CH₂ |
| CH₃ | 13-15 | CH₃ |
The carbon bearing the oxygen substituent (C-6) would be expected to resonate at significantly lower field (155-160 parts per million) compared to unsubstituted aromatic carbons due to the electron-donating effect of the oxygen atom [10] [7]. The aliphatic carbons of the heptyl chain would appear in the typical alkyl region, with the OCH₂ carbon around 68-72 parts per million and the remaining methylene carbons between 25-30 parts per million [10] [8].
Mass spectrometry provides crucial information about molecular structure through characteristic fragmentation patterns. Quinoline derivatives exhibit distinctive fragmentation behaviors under electron ionization conditions, with the molecular ion typically serving as the base peak due to the aromatic stability [11] [12] [13].
Molecular Ion and Base Peak
For 6-heptyloxyquinoline with molecular formula C₁₆H₂₁NO and molecular weight 243.34, the molecular ion would be expected at mass-to-charge ratio 243. Quinoline derivatives characteristically show intense molecular ion peaks due to the stabilizing effect of the aromatic π-system [12] [14] [13].
Table 4: Expected Mass Spectrometric Fragmentation Pattern for 6-Heptyloxyquinoline
| Fragment Ion (m/z) | Relative Intensity | Fragment Assignment | Fragmentation Process |
|---|---|---|---|
| 243 | 100% (Base peak) | [M]⁺- | Molecular ion |
| 242 | 15-25% | [M-H]⁺ | Loss of hydrogen radical |
| 159 | 40-60% | [Quinoline-OCH₃]⁺ | Loss of C₆H₁₃ (84 mass units) |
| 144 | 20-30% | [Quinoline-CH₃]⁺ | Loss of OCH₃ then C₅H₁₁ |
| 129 | 30-50% | [Quinoline]⁺- | Loss of entire heptyloxy group |
| 128 | 10-20% | [Quinoline-H]⁺ | Loss of heptyloxy + H |
| 102 | 15-25% | [C₈H₆]⁺- | Loss of HCN from quinoline |
| 77 | 5-15% | [C₆H₅]⁺ | Phenyl cation |
| 51 | 5-10% | [C₄H₃]⁺ | Cyclopropenyl cation |
Characteristic Fragmentation Pathways
The primary fragmentation pathway for alkoxy-substituted quinolines involves cleavage of the ether bond, leading to loss of alkyl radicals. For 6-heptyloxyquinoline, the loss of the heptyl radical (C₇H₁₅, 99 mass units) would generate a fragment at mass-to-charge ratio 144, corresponding to 6-methoxyquinoline radical cation [12] [14].
Sequential fragmentation processes would include loss of methoxy radical (31 mass units) to yield the quinoline molecular ion at mass-to-charge ratio 129. This fragmentation pattern parallels that observed in other methoxyquinoline derivatives, where loss of methoxyl groups represents a major fragmentation pathway [12] [14].
The quinoline core itself undergoes characteristic fragmentation through loss of hydrogen cyanide (27 mass units), generating the phenylacetylene radical cation at mass-to-charge ratio 102 [15] [12]. This fragmentation is particularly diagnostic for quinoline derivatives and represents a key structural confirmation in mass spectrometric analysis.
McLafferty Rearrangement
For compounds containing extended alkyl chains, McLafferty rearrangement processes may contribute to the fragmentation pattern. The presence of γ-hydrogen atoms in the heptyl chain could facilitate hydrogen transfer reactions leading to characteristic rearrangement products, though these would be expected to be of lower intensity compared to simple bond cleavage processes [16] [17].